L-ANAP

概要

説明

科学的研究の応用

Applications in Protein Imaging

L-ANAP's primary application lies in its ability to be genetically incorporated into proteins, allowing researchers to visualize and study protein behavior in real-time. This capability is particularly useful for:

- Fluorescent Reporting : this compound can report on conformational changes and interactions within proteins when incorporated into their structure. This feature is vital for understanding dynamic processes such as signaling pathways and protein folding .

- Polarity Sensitivity : The fluorescence properties of this compound are sensitive to the local polarity of its environment, making it an excellent tool for studying changes in protein microenvironments during cellular processes .

Imaging Protein Dynamics

In a recent study, researchers utilized this compound to investigate the dynamics of P2X1 receptors in living cells. The incorporation of this compound allowed for enhanced visualization of receptor activation and trafficking, providing insights into how these receptors function under physiological conditions. The results indicated that this compound incorporation led to a more efficient expression of full-length receptors compared to previous methods .

Monitoring Protein Interactions

Another application involved using this compound to monitor protein-protein interactions in mammalian cells. By incorporating this compound into specific proteins, researchers were able to track interaction dynamics through changes in fluorescence intensity and wavelength shifts. This method has opened new avenues for studying complex biological interactions in real-time .

Data Tables

The following table summarizes key findings from studies utilizing this compound:

| Study Focus | Key Findings | Methodology Used |

|---|---|---|

| Protein Dynamics | Enhanced visualization of receptor activation | Genetic incorporation of this compound |

| Protein Interactions | Real-time tracking of dynamic interactions | Fluorescence microscopy with this compound |

| Conformational Changes | Sensitivity to polarity changes | Fluorescence spectroscopy |

作用機序

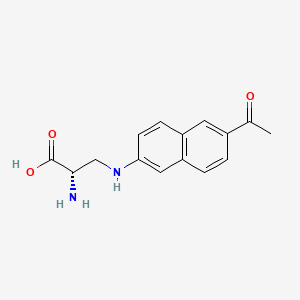

L-ANAP, also known as (2S)-3-[(6-Acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid or 3-[(6-acetyl-2-naphthalenyl)amino]Alanine, is a genetically encodable and polarity-sensitive fluorescent unnatural amino acid (Uaa) . It has been used in various studies to investigate the conformational dynamics of proteins .

Target of Action

this compound is primarily used to probe conformational rearrangements in soluble and membrane proteins . It is incorporated into proteins using amber codon suppression methods and an engineered aminoacyl tRNA synthetase .

Mode of Action

this compound acts as a FRET donor in transition metal ion fluorescence resonance energy transfer (tmFRET) approaches . It interacts with its targets, allowing researchers to investigate the conformational dynamics of proteins at neutral and acidic pH .

Biochemical Pathways

this compound is involved in the study of biochemical pathways related to protein conformational changes. For example, it has been used to investigate the activation pathway of human HV1 channels and the dynamics of acid-sensing ion channels .

Result of Action

The incorporation of this compound into proteins allows for the investigation of conformational changes in proteins. For example, it has been used to reveal differences in heterogeneity in the apo and holo conformational states of maltose-binding protein . It has also been used to study the dynamics of acid-sensing ion channels .

Action Environment

The action of this compound is influenced by the environment in which it is used. For instance, its fluorescence properties can be affected by the polarity of the surrounding environment . Additionally, its utility in tmFRET experiments suggests that it may be sensitive to changes in the local concentration of transition metal ions .

生化学分析

Biochemical Properties

L-ANAP plays a significant role in biochemical reactions. It is incorporated into proteins using amber codon suppression methods and an engineered aminoacyl tRNA synthetase . This allows for the investigation of protein dynamics during channel activation . The compound interacts with various enzymes, proteins, and other biomolecules, facilitating the study of conformational changes within the extracellular and transmembrane domains .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. For instance, it has been used to visualize the hepatitis C virus (HCV) core protein . The incorporation of this compound does not disrupt core protein expression, stability, or cellular localization, suggesting its minimal interference with cellular function .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is incorporated into proteins, allowing for the investigation of conformational changes during channel activation . This includes predicted conformational changes within the extracellular and transmembrane domains .

Temporal Effects in Laboratory Settings

It has been shown that the compound can be efficiently incorporated into proteins, allowing for the visualization of these proteins over time .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are largely dependent on its incorporation into proteins. Once incorporated, it can be transported and distributed throughout the cell, allowing for the visualization of the protein of interest .

Subcellular Localization

The subcellular localization of this compound is determined by the protein into which it is incorporated. For instance, when incorporated into the HCV core protein, it has been shown to associate with cellular lipid droplets . This suggests that the subcellular localization of this compound can vary depending on the protein of interest .

準備方法

Synthetic Routes and Reaction Conditions

L-ANAP can be synthesized through a multi-step process involving the coupling of 6-acetylnaphthalene-2-amine with a suitable amino acid precursor. The reaction typically involves the use of protecting groups to ensure selective reactions at specific sites. Common reagents used in the synthesis include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

L-ANAP undergoes various chemical reactions, including:

Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Oxidation and Reduction: The naphthalene ring in this compound can undergo oxidation and reduction reactions, altering its electronic properties and fluorescence characteristics

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Solvents: Anhydrous solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are often used to maintain reaction conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthalene ring can yield naphthoquinones, while reduction can produce dihydronaphthalenes .

類似化合物との比較

L-ANAP is unique among fluorescent unnatural amino acids due to its small size and polarity sensitivity. Similar compounds include:

L-Dansylalanine: Another fluorescent amino acid, but with different spectral properties.

L-(7-Hydroxycoumarin-4-yl)ethylglycine: A fluorescent amino acid with distinct excitation and emission wavelengths .

This compound’s small side chain and high sensitivity to environmental changes make it particularly useful for studying short intramolecular distances and dynamic processes within proteins .

生物活性

L-ANAP (L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) is a fluorescent unnatural amino acid that has garnered attention in various biological research applications, particularly in the study of protein dynamics and cellular processes. This article will delve into the biological activity of this compound, highlighting its applications, mechanisms, and findings from recent studies.

Overview of this compound

This compound is characterized by its ability to be incorporated into proteins, allowing researchers to utilize it as a fluorescent probe. This property enables the visualization of protein interactions and conformational changes in living cells. The compound is particularly useful in voltage clamp fluorometry (VCF) studies, where it helps elucidate the mechanisms underlying ion channel activation.

- Fluorescent Labeling : this compound can be site-specifically incorporated into proteins, providing a means to track protein behavior in real-time. This incorporation allows for the observation of conformational changes upon ligand binding or other stimuli.

- Protein Dynamics : Studies have shown that this compound can report localized rearrangements within proteins. For example, in P2X7 receptors expressed in Xenopus laevis oocytes, this compound incorporation revealed ATP-induced fluorescence changes at specific positions within the protein structure .

- Rescue of Functionality : this compound has been shown to rescue the expression of mutant ion channels that contain amber stop codons, thus facilitating studies on their function and dynamics .

Case Studies and Experimental Results

-

P2X7 Receptor Study :

- Researchers improved the incorporation of this compound into P2X7 receptors and conducted VCF analysis. They identified 19 positions where this compound reported ATP-induced localized rearrangements, indicating significant conformational changes during receptor activation .

- The study concluded that current facilitation is intrinsic to the P2X7 protein and likely caused by changes in gating mechanisms.

- Enantiospecific Synthesis :

- Cellular Imaging :

Table 1: Summary of Experimental Findings with this compound

特性

IUPAC Name |

(2S)-3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-9(18)10-2-3-12-7-13(5-4-11(12)6-10)17-8-14(16)15(19)20/h2-7,14,17H,8,16H2,1H3,(H,19,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZCXMNMUMGDJG-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is L-ANAP and why is it useful in biological research?

A1: this compound, or 3-[(6-acetyl-2-naphthalenyl)amino]Alanine, is a fluorescent unnatural amino acid (UAA). Unlike the 20 naturally occurring amino acids, UAAs like this compound can be site-specifically incorporated into proteins using engineered tRNA/aminoacyl-tRNA synthetase pairs. [] This allows researchers to introduce unique functionalities, such as fluorescence, into proteins of interest. This compound's fluorescence is sensitive to its surrounding environment, making it an excellent tool for studying protein conformational changes and interactions. [, , , ]

Q2: How has this compound been used to study ion channels?

A2: this compound has been particularly useful in studying the dynamics of KCNH voltage-gated potassium channels, specifically the hERG channel. These channels play crucial roles in neuronal and cardiac excitability and contain a cyclic nucleotide-binding homology domain (CNBHD). Researchers have incorporated this compound into specific sites within the hERG channel and used fluorescence resonance energy transfer (FRET) to study the movement of the channel's intrinsic ligand relative to the CNBHD during voltage-dependent potentiation. [, , , ] This process, involving a rearrangement of the channel's eag domain and CNBHD, is critical for the channel's function.

Q3: What are the advantages of using this compound over other fluorescent probes?

A3: Traditional fluorescent labeling techniques often lack site-specificity and can interfere with protein function. This compound overcomes these limitations through its genetic incorporation, ensuring the probe is introduced at a specific location within the protein. [, ] Furthermore, this compound's fluorescence properties make it suitable for studying protein dynamics in living cells.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。